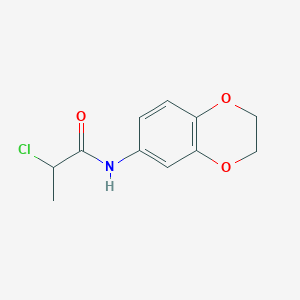

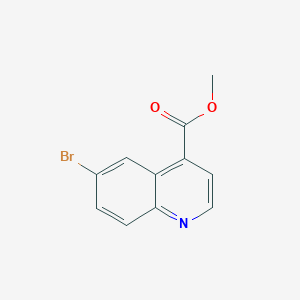

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” has been reported in the literature . These compounds combine sulfonamide and benzodioxane fragments in their framework. The structures of the sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” can be represented by the InChI code:1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

The compound “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” has a molecular weight of 241.67 . It is a powder at room temperature .Scientific Research Applications

Antioxidant Activity

This compound has been synthesized using microwave irradiation and conventional techniques, and its antioxidant activity has been evaluated . The study found that the compound has a promising role in the field of medicinal chemistry due to its antioxidant properties .

Anti-cancer Properties

The compound has shown potential anti-cancer properties. It has been found to inhibit NF-κB in LPS-stimulated RAW 264.7 cells and has shown anticancer effects against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate) .

Anti-fungal Properties

In addition to its anti-cancer properties, the compound has also shown anti-fungal properties . This makes it a potential candidate for the development of new anti-fungal drugs.

Nonlinear Optical (NLO) Material

The compound has been studied for its nonlinear optical properties and has been suggested as a potential NLO material for frequency generator, optical limiters, and optical switching applications .

Synthesis of Derivatives

The compound has been used in the synthesis of various 2 amino-1, 3, 4-thiadiazole derivatives . These derivatives are known to have various medicinal properties, including anti-cancer and anti-fungal properties .

Catalyst for the Preparation of 9-aryl-1,8-dioxo-octahydroxanthene Derivatives

A new N-bromo sulfonamide reagent, which is a derivative of the compound, has been synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the breakdown of acetylcholine and the oxygenation of unsaturated fatty acids.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context of its use. For instance, it has been found to be an effective antibacterial agent against B. subtilis, inhibiting bacterial biofilm growth by 60.04% . It was also the second most-active compound against E. coli .

Action Environment

The action, efficacy, and stability of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other substances in the environment, the pH, temperature, and other conditions.

Safety and Hazards

The compound “2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGWNKJMXNUHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)

![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2434154.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434159.png)

![2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2434164.png)

![(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide](/img/structure/B2434165.png)